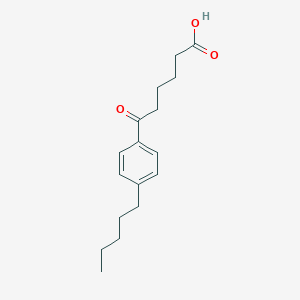

6-Oxo-6-(4-pentylphenyl)hexanoic acid

Overview

Description

6-Oxo-6-(4-pentylphenyl)hexanoic acid, also known as 6-oxo-PPH, is a synthetic compound that has been studied for its potential applications in scientific research. 6-oxo-PPH is a derivative of hexanoic acid, which is a naturally occurring fatty acid, and is composed of six carbon atoms and six oxygen atoms. 6-oxo-PPH has been found to have a variety of biochemical and physiological effects, and has been studied in laboratory experiments for its potential applications in scientific research.

Scientific Research Applications

Fluorescent Probes in DNA Sequencing

6-Oxo-6-(4-pentylphenyl)hexanoic acid derivatives have been explored for their utility in scientific research, particularly in the development of new fluorescent probes for DNA sequencing. A derivative, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe attached, has been developed for protecting hydroxyl groups, which can be rapidly removed under mild conditions. This compound is useful in the scope of a new DNA sequencing method and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Liquid Crystalline Properties

Another area of application for derivatives of this compound is in the field of liquid crystals. Studies have synthesized and analyzed compounds like 4′-(2,3 Dihydroxypropoxy) diphenyl 4-oxy-hexanoic acid for their liquid crystalline character. These compounds have been examined using differential scanning calorimetry (DSC) and variable temperature X-ray diffraction (VTXRD), indicating potential for use in new macromolecules with side chain liquid crystals (López-Velázquez et al., 2012).

Supramolecular Chemistry

The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers has also been a significant area of research. Studies focusing on equimolar mixtures of compounds with structural similarities to this compound have shown that hydrogen bonding significantly affects their liquid crystallinity. This has implications for the design and understanding of new supramolecular structures with specific phase behaviors (Martinez-Felipe & Imrie, 2015).

Acid Recovery in Industrial Processes

In the field of chemical engineering, derivatives of this compound have been investigated for their utility in acid recovery processes. Novel anion exchange membranes utilizing these derivatives have been developed for acid recovery via diffusion dialysis, showing good permeability, selectivity, and thermo-mechanical stability. This research contributes to the development of more efficient and sustainable chemical processes (Irfan et al., 2018).

properties

IUPAC Name |

6-oxo-6-(4-pentylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-4-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAIQFFSJOUPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571103 | |

| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178686-75-4 | |

| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)

![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)

![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)